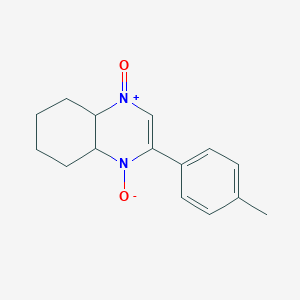![molecular formula C25H24N2O4 B4162739 3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4162739.png)
3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione, commonly known as PD-0332991, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs) 4 and 6. It was first synthesized by Pfizer in 2004 and has since been studied for its potential use in cancer treatment.
Mécanisme D'action
PD-0332991 binds to the ATP-binding site of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). Rb normally acts as a tumor suppressor by inhibiting the activity of the E2F family of transcription factors. When Rb is phosphorylated by CDK4 and CDK6, it releases E2F, allowing for the transcription of genes involved in cell cycle progression. By blocking CDK4 and CDK6, PD-0332991 prevents the phosphorylation of Rb and the subsequent activation of E2F.
Biochemical and Physiological Effects:
PD-0332991 has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and melanoma. It has also been shown to induce cell cycle arrest and apoptosis in these cell lines. In animal models, PD-0332991 has been shown to inhibit tumor growth and prolong survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PD-0332991 is its specificity for CDK4 and CDK6. This allows for targeted inhibition of these kinases without affecting other cell cycle regulators. However, PD-0332991 has also been shown to have limited efficacy in some cancer types, such as pancreatic cancer.
Orientations Futures
There are several potential future directions for the study of PD-0332991. One area of research is the development of combination therapies that include PD-0332991. For example, PD-0332991 has been shown to enhance the efficacy of hormone therapy in breast cancer. Another area of research is the identification of biomarkers that can predict response to PD-0332991. This could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the development of more potent and selective CDK4/6 inhibitors.
Applications De Recherche Scientifique
PD-0332991 has been extensively studied for its potential use in cancer treatment. It works by inhibiting CDK4 and CDK6, which are involved in the regulation of the cell cycle. By blocking these kinases, PD-0332991 can prevent cancer cells from proliferating and dividing.
Propriétés
IUPAC Name |
3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)26-24(29)27(23)16-17-30-18-19-31-22-14-8-3-9-15-22/h1-15H,16-19H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYLKDSNPKZQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCOCCOC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[(5-bromo-2-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4162657.png)
![1-[2-(3-tert-butylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162661.png)
![1-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162674.png)

![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4162691.png)
![1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione](/img/structure/B4162697.png)
![1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride](/img/structure/B4162701.png)

![4-chloro-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162718.png)


![3,3'-{[4-(cyclopentyloxy)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4162727.png)
![N-(1-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162733.png)
![5-(aminomethyl)-4-[2-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4162746.png)